molecular formula C8H12ClNSi B170383 4-Chloro-2-trimethylsilylpyridine CAS No. 139585-50-5

4-Chloro-2-trimethylsilylpyridine

Cat. No.: B170383
CAS No.: 139585-50-5
M. Wt: 185.72 g/mol
InChI Key: RLKBPYBYWSLVLF-UHFFFAOYSA-N
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Description

4-Chloro-2-trimethylsilylpyridine is a chemical compound with the molecular formula C8H12ClNSi and a molecular weight of 185.73 g/mol It is a pyridine derivative where the pyridine ring is substituted with a chloro group at the 4-position and a trimethylsilyl group at the 2-position

Preparation Methods

The synthesis of 4-Chloro-2-trimethylsilylpyridine typically involves the reaction of 4-chloropyridine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

4-Chloropyridine+Trimethylsilyl chlorideBaseThis compound\text{4-Chloropyridine} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 4-Chloropyridine+Trimethylsilyl chlorideBase​this compound

Chemical Reactions Analysis

4-Chloro-2-trimethylsilylpyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-trimethylsilylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-trimethylsilylpyridine is primarily related to its chemical reactivity. The chloro and trimethylsilyl groups influence the electronic properties of the pyridine ring, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

4-Chloro-2-trimethylsilylpyridine can be compared with other pyridine derivatives, such as:

    2-Trimethylsilylpyridine: Lacks the chloro group, making it less reactive in substitution reactions.

    4-Chloropyridine: Lacks the trimethylsilyl group, affecting its reactivity and applications.

    2,6-Dichloropyridine: Contains two chloro groups, leading to different reactivity patterns.

Properties

IUPAC Name

(4-chloropyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-7(9)4-5-10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKBPYBYWSLVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456882
Record name 4-Chloro-2-trimethylsilylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139585-50-5
Record name 4-Chloro-2-trimethylsilylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-chloro-2-trimethylsilylpyridine a valuable building block in organic synthesis, particularly for creating functional polypyridine ligands?

A1: The research article [] highlights the utility of this compound as a versatile starting material for synthesizing functional polypyridine ligands. The compound possesses two reactive sites: the chlorine atom at the 4-position and the trimethylsilyl group at the 2-position. This unique arrangement allows for selective functionalization through various coupling reactions.

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